2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide
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Overview
Description
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide is a compound that belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Scientific Research Applications
Preparation Methods
The synthesis of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzhydrazide with benzenesulfonyl chloride in the presence of a base, followed by cyclization with cyanogen bromide to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death . In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide include other 1,2,4-oxadiazole derivatives such as 3-(4-methylphenyl)-1,2,4-oxadiazole and 5-(4-methylphenyl)-1,2,4-oxadiazole . These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-25-12-17-19(24-25)20(29)27(11-14-5-3-2-4-6-14)21(30)26(17)13-18(28)23-16-9-7-15(22)8-10-16/h2-10,12H,11,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPEECVEQKCJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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